molecular formula C10H7N3 B11913673 2H-Imidazo[4,5-G]quinoline CAS No. 50511-45-0

2H-Imidazo[4,5-G]quinoline

Cat. No.: B11913673
CAS No.: 50511-45-0
M. Wt: 169.18 g/mol
InChI Key: KLIKLSQJEIMBRW-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-G]quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoquinoline core . Another approach involves the reaction of 2-aminobenzonitrile with aldehydes under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazo[4,5-G]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-G]quinoline involves its interaction with various molecular targets and pathways:

Properties

CAS No.

50511-45-0

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2H-imidazo[4,5-g]quinoline

InChI

InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2

InChI Key

KLIKLSQJEIMBRW-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=NC3=CC2=N1

Origin of Product

United States

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